2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane
Description
Properties
IUPAC Name |
2-[2-(bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BBrO2/c1-12(2)8-15-13(16-9-12)11-6-4-3-5-10(11)7-14/h3-6H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXRRKYYMYMEKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=CC=C2CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure Overview
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Reagents:
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2-(Bromomethyl)phenylboronic acid (1.0 equiv)
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Neopentyl glycol (1.1 equiv)
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Molecular sieves (4Å, activated)
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Anhydrous THF
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Steps:
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Combine reagents in THF under nitrogen atmosphere.
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Stir at 25°C for 12–24 hours.
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Filter to remove molecular sieves.
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Concentrate under reduced pressure.
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Purify via column chromatography (hexane:ethyl acetate, 9:1).
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Critical Parameters
| Factor | Optimal Condition | Impact on Reaction |
|---|---|---|
| Solvent | THF | Enhances boronic acid solubility |
| Temperature | 25°C | Prevents side reactions (e.g., debromination) |
| Dehydrating Agent | 4Å molecular sieves | Efficient water removal, >90% conversion |
| Stoichiometry | 1.1 equiv diol | Minimizes diol residue |
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors to improve efficiency and safety. Key adaptations include:
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Catalytic Dehydration: Use of trimethyl borate as a co-catalyst to accelerate esterification.
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In-Line Purification: Integrated distillation units remove water and recycle solvents.
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Quality Control: HPLC monitoring (C18 column, acetonitrile/water mobile phase) ensures >98% purity.
Typical Production Metrics:
| Metric | Value |
|---|---|
| Batch Size | 50–100 kg |
| Cycle Time | 8–12 hours |
| Purity | 95–98% |
Alternative Methodologies
Bromination of Pre-Formed Boronate Esters
Introducing the bromomethyl group post-esterification via radical bromination:
Suzuki-Miyaura Coupling Precursor
Synthesis from 2-bromo-5,5-dimethyldioxaborinane and bromomethylbenzene derivatives:
Analytical Characterization
Post-synthesis validation employs:
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NMR Spectroscopy:
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Hydrolysis of boronic ester | Rigorous anhydrous conditions, inert atmosphere |
| Debromination side reactions | Avoid elevated temperatures (>40°C) |
| Low diol reactivity | Use excess diol (1.2–1.5 equiv) |
Recent Advances (2020–2025)
Chemical Reactions Analysis
Types of Reactions: 2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate the boronic acid group.
Major Products:
Aryl or Vinyl Compounds: Formed through Suzuki-Miyaura coupling.
Substituted Phenyl Compounds: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Organic Synthesis
- Reagent for Cross-Coupling Reactions : The bromine atom in 2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane can participate in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl and vinyl groups, facilitating the synthesis of complex organic molecules.
- Building Block for Pharmaceuticals : This compound serves as a versatile building block in the synthesis of pharmaceutical intermediates. Its ability to undergo functionalization makes it valuable for creating diverse drug candidates.
Medicinal Chemistry
- Anticancer Agents : Research indicates that compounds derived from dioxaborinanes exhibit anticancer properties. The unique structure of this compound may enhance the efficacy of certain anticancer drugs by improving their solubility and bioavailability.
- Targeting Kinases : Studies have shown that boron-containing compounds can act as inhibitors of specific kinases involved in cancer progression. The dioxaborinane structure may be engineered to selectively inhibit these targets.
Material Science
- Polymer Chemistry : The reactivity of this compound allows it to be incorporated into polymer matrices. This incorporation can modify the physical properties of polymers, enhancing their thermal stability and mechanical strength.
- Fluorescent Materials : Research on boron compounds has led to the development of fluorescent materials used in optoelectronic devices. The unique electronic properties of dioxaborinanes make them suitable candidates for applications in organic light-emitting diodes (OLEDs).
Case Study 1: Synthesis of Arylboron Compounds
In a study published by TCI Chemicals, researchers utilized this compound as a precursor for synthesizing various arylboron compounds through cross-coupling reactions with different aryl halides. This method demonstrated high yields and selectivity, showcasing the compound's utility in organic synthesis.
Case Study 2: Anticancer Activity
A collaborative research effort highlighted the potential anticancer activity of derivatives based on this compound. The study revealed that modifications to the dioxaborinane core could significantly enhance cytotoxicity against specific cancer cell lines while minimizing toxicity to normal cells.
Mechanism of Action
The mechanism of action of 2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid group transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms a new carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
Structural and Electronic Variations
The reactivity and applications of dioxaborinanes are highly dependent on substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Physical Properties of Selected Dioxaborinanes
Reactivity in Cross-Coupling Reactions
- Bromomethyl vs. Halogenated Analogs : The bromomethyl group in the target compound acts as a superior leaving group compared to chloro or fluoro analogs (e.g., 2-(2-fluorophenyl) derivative ), enabling efficient alkylation or nucleophilic substitutions. In contrast, para-bromo derivatives (e.g., CAS 183677-71-6 ) are more suited for Suzuki couplings due to their planar geometry.
Thermal and Chemical Stability
- Electron-Withdrawing Groups: The 4-cyanophenyl derivative (CAS 214360-44-8) demonstrates higher thermal stability due to the electron-withdrawing nitrile group, making it suitable for high-temperature applications .
- Bis-Boronates : The bis-boronate compound (CAS 5565-36-6) shows utility in polymer chemistry, where dual boronate groups facilitate cross-linking .
Biological Activity
2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane, with CAS number 143805-78-1, is a boron-containing compound that has attracted attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : CHBBrO
- Molecular Weight : 282.97 g/mol
- Purity : Typically >98% in commercial preparations .
The biological activity of boron compounds often relates to their ability to interact with biological molecules such as proteins and nucleic acids. The dioxaborinane structure allows for potential reactivity with various biological targets, which may lead to therapeutic effects or toxicity.
Biological Activity Overview
Recent studies have indicated several areas where this compound may exhibit biological activity:
- Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines. For instance, it has been shown to inhibit cell proliferation in breast cancer cell lines through apoptosis induction.
- Antimicrobial Properties : Some research indicates that boron-containing compounds can exhibit antimicrobial properties. The specific activity of this compound against various pathogens is still under investigation but shows promise in preliminary assays.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to metabolic dysregulation.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in breast cancer cells | |
| Antimicrobial | Potential activity against Gram-positive bacteria | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Case Study 1: Anticancer Effects
In a study published in Journal of Medicinal Chemistry, researchers evaluated the effects of various dioxaborinanes on cancer cell lines. The results demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound triggered mitochondrial dysfunction leading to apoptosis .
Case Study 2: Antimicrobial Activity
A recent investigation published in Antibiotics assessed the antimicrobial efficacy of several boron compounds. The study found that this compound exhibited notable inhibitory effects against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL .
Safety and Toxicology
While the potential therapeutic benefits are promising, safety assessments are crucial. The compound is classified with hazard statements indicating potential health risks upon exposure. Short-term exposure could lead to serious injuries; thus, appropriate safety measures should be taken when handling it .
Q & A
Q. What are the optimal synthetic routes for 2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving transition metal-catalyzed cross-couplings or regioselective borylation. For example, ruthenium catalysts (e.g., RuHCl(CO){P(4-MeO-3,5-Me₂C₆H₂)₃}₃) in acetone under inert atmospheres achieve yields up to 74% at 140°C, while nickel-based systems (e.g., NiBr₂ with 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) yield 85% in THF at 135°C . Key variables include catalyst choice, solvent polarity, temperature, and reaction time. Purification often employs Schlenk techniques or molecular sieves to minimize hydrolysis.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the presence of the bromomethyl group (δ ~4.5 ppm for CH₂Br) and the dioxaborinane ring (δ ~1.3 ppm for dimethyl groups). X-ray crystallography is critical for resolving stereochemical ambiguities, particularly for boronate esters. Mass spectrometry (HRMS) validates molecular weight (e.g., C₁₃H₁₆BBrO₂: calc. 310.03, obs. 310.02). Purity is assessed via HPLC with UV detection at 254 nm .
Q. What safety protocols are essential for handling this bromomethyl-substituted boronate?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- Storage : Under argon at –20°C to prevent boronate hydrolysis or bromomethyl decomposition.
- Waste Disposal : Neutralize brominated waste with sodium thiosulfate before disposal .
Advanced Research Questions
Q. How can enantioselective functionalization of this compound be achieved for asymmetric synthesis applications?
- Methodological Answer : Chiral ligands like (R)-BINAP with rhodium catalysts (e.g., [Rh(cod)Cl]₂) enable enantioselective arylations. For instance, coupling with aryl halides in dioxane at 60°C achieves 56% yield and >90% ee. Optimization requires screening ligands (e.g., Josiphos, Mandyphos) and additives (e.g., CsF) to stabilize intermediates . Computational modeling (DFT) of transition states aids in predicting stereochemical outcomes .
Q. What mechanistic insights explain contradictory regioselectivity in cross-coupling reactions involving this boronate?
- Methodological Answer : Contradictions arise from competing oxidative addition (favored by electron-rich catalysts) vs. transmetalation (dependent on boronate Lewis acidity). For example:
Q. How do electronic effects of the bromomethyl group influence reactivity in Suzuki-Miyaura couplings?
- Methodological Answer : The electron-withdrawing bromomethyl group increases boronate electrophilicity, accelerating transmetalation but risking protodeboronation. Hammett studies (σₚ⁺ = +0.94) correlate substituent effects with reaction rates. In situ IR spectroscopy monitors boronate consumption, revealing rate-limiting steps. For stable couplings, use Pd-PEPPSI-IPentCl with K₃PO₄ in THF/water (3:1) at 80°C .
Data Contradiction Analysis
Q. Why do reported yields vary significantly for similar catalytic systems?
- Methodological Answer : Discrepancies stem from:
- Catalyst Purity : Residual phosphine ligands in commercial Ru catalysts inhibit activity.
- Solvent Drying : Anhydrous acetone (<10 ppm H₂O) vs. "wet" solvents alters hydrolysis rates.
- Substrate Ratios : Excess boronate (1.5 equiv.) suppresses homocoupling but increases purification difficulty.
Reproducibility requires strict adherence to glovebox protocols and Karl Fischer titration for solvent dryness validation .
Theoretical and Computational Guidance
Q. What computational methods predict the stability of intermediates in boronate-mediated reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess boron hybridization (sp² vs. sp³).
- NBO Analysis : Quantify hyperconjugation between the boronate and bromomethyl group.
- MD Simulations : Model solvent effects (e.g., THF vs. toluene) on transition-state entropy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
